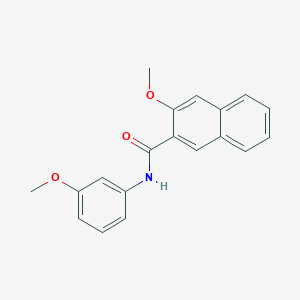
3-methoxy-N-(3-methoxyphenyl)-2-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methoxy-N-(3-methoxyphenyl)-2-naphthamide, also known as MMNA, is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. MMNA belongs to the family of naphthamides, which are known for their diverse biological activities.
Applications De Recherche Scientifique
3-methoxy-N-(3-methoxyphenyl)-2-naphthamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties. 3-methoxy-N-(3-methoxyphenyl)-2-naphthamide has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Mécanisme D'action
The mechanism of action of 3-methoxy-N-(3-methoxyphenyl)-2-naphthamide is not fully understood. However, it has been suggested that 3-methoxy-N-(3-methoxyphenyl)-2-naphthamide exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer progression. 3-methoxy-N-(3-methoxyphenyl)-2-naphthamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression. 3-methoxy-N-(3-methoxyphenyl)-2-naphthamide has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a protein involved in inflammation and cancer cell survival.
Biochemical and Physiological Effects
3-methoxy-N-(3-methoxyphenyl)-2-naphthamide has been shown to possess a number of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 3-methoxy-N-(3-methoxyphenyl)-2-naphthamide has also been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), two enzymes involved in inflammation. In addition, 3-methoxy-N-(3-methoxyphenyl)-2-naphthamide has been found to induce apoptosis in cancer cells by activating caspase-3, a protein involved in programmed cell death.
Avantages Et Limitations Des Expériences En Laboratoire
3-methoxy-N-(3-methoxyphenyl)-2-naphthamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. 3-methoxy-N-(3-methoxyphenyl)-2-naphthamide has been found to be non-toxic to normal cells, making it a good candidate for further research. However, one limitation of 3-methoxy-N-(3-methoxyphenyl)-2-naphthamide is its poor solubility in water, which can make it difficult to administer in certain experiments. In addition, further studies are needed to determine the optimal dosage and administration of 3-methoxy-N-(3-methoxyphenyl)-2-naphthamide for therapeutic applications.
Orientations Futures
There are several future directions for research on 3-methoxy-N-(3-methoxyphenyl)-2-naphthamide. One area of interest is the development of 3-methoxy-N-(3-methoxyphenyl)-2-naphthamide as a potential anti-cancer agent. Further studies are needed to determine the efficacy of 3-methoxy-N-(3-methoxyphenyl)-2-naphthamide in animal models and clinical trials. Another area of interest is the potential use of 3-methoxy-N-(3-methoxyphenyl)-2-naphthamide as an anti-inflammatory agent. 3-methoxy-N-(3-methoxyphenyl)-2-naphthamide has been shown to possess anti-inflammatory properties, and further studies are needed to determine its potential therapeutic applications in inflammatory diseases. Finally, further studies are needed to determine the optimal dosage and administration of 3-methoxy-N-(3-methoxyphenyl)-2-naphthamide for therapeutic applications.
Méthodes De Synthèse
The synthesis of 3-methoxy-N-(3-methoxyphenyl)-2-naphthamide involves the reaction of 3-methoxyaniline with 2-naphthoyl chloride in the presence of a base. The resulting product is then subjected to a methylation reaction using dimethyl sulfate to obtain 3-methoxy-N-(3-methoxyphenyl)-2-naphthamide. The purity of 3-methoxy-N-(3-methoxyphenyl)-2-naphthamide can be increased using column chromatography.
Propriétés
IUPAC Name |
3-methoxy-N-(3-methoxyphenyl)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-22-16-9-5-8-15(12-16)20-19(21)17-10-13-6-3-4-7-14(13)11-18(17)23-2/h3-12H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBENMTYKXDCWHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202608 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5818691.png)
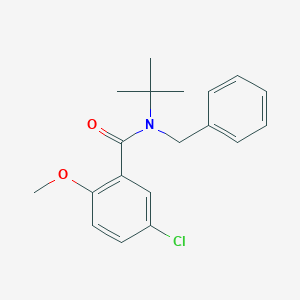
![N-[4-(5-methyl-2-furyl)phenyl]benzamide](/img/structure/B5818701.png)
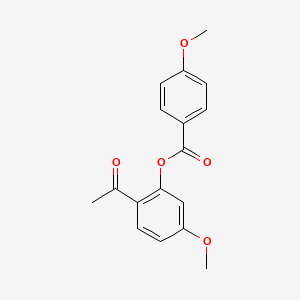

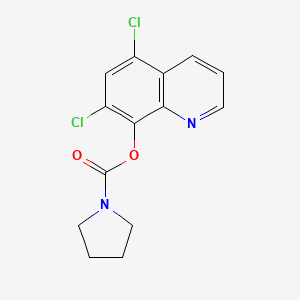

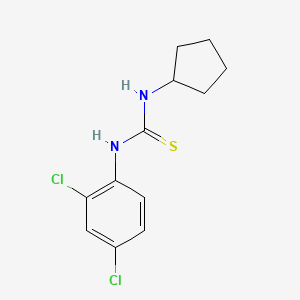
![ethyl 3-{4-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B5818735.png)

![1'-(2-phenoxyethyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5818754.png)
![2-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ol](/img/structure/B5818756.png)
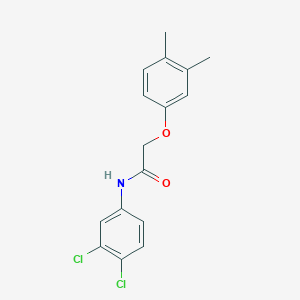
![1-{5-[(6-chloro-2H-chromen-3-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}ethane-1,2-diol](/img/structure/B5818766.png)